Product packaging for 4,6-Difluoro-1-benzothiophene(Cat. No.:CAS No. 826995-62-4)

4,6-Difluoro-1-benzothiophene

Cat. No.: B14207545
CAS No.: 826995-62-4
M. Wt: 170.18 g/mol
InChI Key: WWHGKSOALIQXHA-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-benzothiophene is a specialized fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in advanced chemical research. The benzothiophene core is a privileged structure in medicinal chemistry, known for its role in designing biologically active molecules . Notably, benzothiophene derivatives are extensively investigated for developing novel therapeutics, such as selective estrogen receptor modulators (SERMs) and covalent antagonists (SERCAs) for targeting hormone-receptor-positive cancers . The incorporation of fluorine atoms, as in this compound, is a common strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Beyond pharmaceutical applications, the benzothiophene scaffold is of significant interest in materials science. Its π-conjugated system makes it a key component in the development of organic semiconductors, particularly in high-performance molecules like [1]benzothieno[3,2-b][1]benzothiophene (BTBT) used in organic field-effect transistors (OFETs) . The structural versatility of benzothiophene allows for the synthesis of both symmetrical and unsymmetrical derivatives, enabling fine-tuning of material properties such as molecular orbital energy levels and solid-state assembly, which are critical for charge transport efficiency . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2S B14207545 4,6-Difluoro-1-benzothiophene CAS No. 826995-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

826995-62-4

Molecular Formula

C8H4F2S

Molecular Weight

170.18 g/mol

IUPAC Name

4,6-difluoro-1-benzothiophene

InChI

InChI=1S/C8H4F2S/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H

InChI Key

WWHGKSOALIQXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=CC(=C21)F)F

Origin of Product

United States

Advanced Characterization and Structural Elucidation of 4,6 Difluoro 1 Benzothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments, while a combination of one- and two-dimensional proton and carbon NMR experiments establishes the complete connectivity of the molecular framework.

Fluorine-19 (¹⁹F) NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shifts in ¹⁹F NMR cover a wide range, making it highly sensitive to the local electronic environment of each fluorine atom. wikipedia.org For 4,6-Difluoro-1-benzothiophene, two distinct signals are expected, corresponding to the fluorine atoms at the C-4 and C-6 positions. The chemical shifts for fluorine atoms attached to aromatic rings typically appear in the range of -110 to -180 ppm relative to a CFCl₃ standard. sigmaaldrich.com

Table 1: Predicted ¹⁹F NMR Data for this compound Predicted data based on typical values for fluorinated aromatic compounds.

Nucleus Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Coupling Constants (J, Hz)
F-4 -110 to -130 ⁴JF4-F6, ³JF4-H5, ⁴JF4-H3, ⁴JF4-H2

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a strong correlation between the adjacent protons H-2 and H-3 on the thiophene (B33073) ring. A crucial, albeit weaker, correlation would be observed between H-5 and H-7, confirming their positions relative to the fluorine-substituted carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show cross-peaks connecting the signals of H-2, H-3, H-5, and H-7 to their respective carbon signals (C-2, C-3, C-5, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from H-5 to C-4, C-6, and C-7.

Correlations from H-7 to C-5, C-6, and the bridgehead carbons.

Correlations from H-2 and H-3 to the bridgehead carbons, linking the thiophene and benzene (B151609) rings. The observation of a correlation from H-5 to both the fluorine-bearing carbons (C-4 and C-6) would be definitive proof of the substitution pattern. emerypharma.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The spectrum of this compound would display several characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted data based on typical values for benzothiophenes and fluorinated aromatics.

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
3100 - 3000 Aromatic and Thiophenic C-H Stretching
1600 - 1450 Aromatic C=C Ring Stretching
1300 - 1100 C-F Stretching (strong intensity)
900 - 675 Out-of-plane C-H Bending

The most prominent features in the FT-IR spectrum would be the strong absorption bands corresponding to the C-F stretching vibrations, a hallmark of fluorinated organic compounds. nih.gov The precise positions of the aromatic C=C stretching and C-H bending bands provide a unique fingerprint for the substitution pattern on the benzene ring. researchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. acs.org For this compound, the Raman spectrum would be particularly useful for identifying the symmetric stretching vibrations of the aromatic rings and the C-S bond within the thiophene ring. researchgate.netnih.gov

Table 3: Predicted Raman Shifts for this compound Predicted data based on typical values for benzothiophenes and related molecules.

Raman Shift Range (cm⁻¹) Vibrational Mode Assignment
3100 - 3000 Aromatic and Thiophenic C-H Stretching
1600 - 1550 Aromatic Ring Stretching (often intense)
1450 - 1350 C=C/C-C Collective Vibrations

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides the exact mass of a molecule with high precision (typically to four or five decimal places). bioanalysis-zone.com This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₄F₂S), the calculated exact mass of the molecular ion [M]⁺• would serve as definitive proof of its elemental composition.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. iitd.ac.in Studies on benzothiophene (B83047) and its derivatives show common fragmentation pathways that can be expected for the 4,6-difluoro analog. nih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z) Predicted Fragmentation Pathway
[M]⁺• C₈H₄F₂S 170.0001 Molecular Ion
[M-HCS]⁺ C₇H₃F₂ 125.0197 Loss of thioformyl (B1219250) radical

The primary fragmentation would likely involve the loss of fragments such as acetylene (B1199291) (C₂H₂) or a thioformyl radical (HCS), which are characteristic of the benzothiophene core structure. nih.gov The precise masses of these fragment ions, as determined by HRMS, would further corroborate the proposed structure.

X-ray Diffraction (XRD) for Crystalline and Thin Film Structural Analysis

X-ray diffraction techniques are indispensable for elucidating the atomic and molecular arrangement in both single crystals and thin films of this compound-based materials.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is fundamental for understanding the intrinsic properties of a molecule. For derivatives of benzothiophene, SC-XRD reveals how substitutions, including fluorination, influence the planarity of the benzothiophene core and the conformation of appended functional groups. iucr.orgjuniperpublishers.commdpi.com

The detailed structural information from SC-XRD is also essential for correlating with and validating computational models of molecular and electronic structure. acs.org For example, in a study of a spiro-pyrrolidine tethered benzo[b]thiophene analogue, SC-XRD confirmed the existence of two disordered conformers, which was supported by DFT calculations showing a minimal energy difference between them. mdpi.com

While SC-XRD provides data on ideal single crystals, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for characterizing the structure and morphology of thin films, which is more relevant for device applications. e-asct.orgmdpi.com GIWAXS provides information on the molecular packing, orientation of crystalline domains with respect to the substrate, and the degree of crystallinity in the film. csic.esnih.gov

For organic semiconductors based on benzothiophene derivatives, the orientation of the π-conjugated systems relative to the substrate is a key determinant of charge transport efficiency. mdpi.comresearchgate.netacs.org GIWAXS patterns can distinguish between "edge-on" and "face-on" orientations of the molecules. For example, polycrystalline thin films of D(PhF-CO)-BTBT, an n-type semiconductor based on a benzothieno[3,2-b] mdpi.combenzothiophene (BTBT) core, were shown by GIWAXS to have a layer-by-layer stacked "edge-on" orientation, which is favorable for two-dimensional charge transport in field-effect transistors. acs.org

Furthermore, in situ GIWAXS measurements can be used to study dynamic processes, such as the effect of thermal annealing on film morphology. csic.es A study on 2,7-bis(octyloxy) mdpi.combenzothieno[3,2-b]-benzothiophene (C8O-BTBT-OC8) thin films revealed a reversible structural transition from a surface-induced phase at room temperature to a high-temperature phase with tilted molecular packing. csic.es This highlights the importance of processing conditions on the final film structure. The ability to probe crystalline features within thin films makes GIWAXS an essential tool for optimizing the performance of organic electronic devices. e-asct.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.org The resulting spectrum provides valuable information about the electronic structure, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound and its derivatives, UV-Vis spectroscopy reveals how structural modifications, such as the introduction of fluorine atoms or the extension of conjugation, affect the electronic properties. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO. libretexts.org These transitions, often π → π* or n → π* transitions, are characteristic of chromophores, which are the parts of a molecule responsible for its color. shu.ac.ukubbcluj.ro

In the context of fluorinated benzothiophene derivatives, studies have shown that fluorination can lead to shifts in the absorption maxima. For example, sequential fluorination of small-molecule electron acceptors based on a benzothiophene core resulted in a slight red-shift of the absorption edge, indicating a narrowing of the optical band gap. frontiersin.org Conversely, in other systems, fluorination has been observed to cause a blue-shift. researchgate.net The position and intensity of the absorption bands are sensitive to the molecular environment, and spectra of thin films often show a red-shift and broadening compared to solutions due to intermolecular interactions and exciton (B1674681) delocalization in the solid state. oregonstate.edu

The optical band gap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum. This parameter is crucial for applications in optoelectronics.

Table 1: Optical Properties of Selected Fluorinated Benzothiophene Derivatives

Compound λmax (nm) Optical Band Gap (eV) Medium Reference
BT-IC ~850 (film) 1.43 Film frontiersin.org
BT-F ~860 (film) 1.42 Film frontiersin.org
BT-2F ~866 (film) 1.41 Film frontiersin.org
1a (fluorinated BBBT) ~360 (solution) 3.24 THF Solution uky.edu
1b (fluorinated BBBT) ~390 (solution) 2.98 THF Solution uky.edu
1c (fluorinated BBBT) ~360 (solution) 3.27 THF Solution uky.edu

Note: BT-IC, BT-F, and BT-2F are complex small-molecule acceptors containing a benzothiophene moiety. 1a, 1b, and 1c are highly fluorinated benzobisbenzothiophenes (BBBT). D(PhF-CO)-BTBT is an n-type semiconductor based on the BTBT core.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox properties of molecules, providing direct measurements of the HOMO and LUMO energy levels. als-japan.com CV involves scanning the potential of an electrode immersed in a solution of the analyte and measuring the resulting current. The potentials at which oxidation and reduction peaks occur are related to the energies of the molecular orbitals involved in the electron transfer process. als-japan.com

For derivatives of this compound, CV is used to assess their electron-donating or electron-accepting capabilities and their stability upon oxidation and reduction. The onset of the first oxidation wave is used to calculate the HOMO energy level, while the onset of the first reduction wave corresponds to the LUMO energy level. These values are critical for designing materials for organic electronics, as the alignment of energy levels at interfaces governs charge injection and transport. rsc.org

Fluorination is known to have a strong influence on the redox properties of organic molecules due to the high electronegativity of fluorine. Introducing fluorine atoms into a benzothiophene derivative generally lowers both the HOMO and LUMO energy levels. This effect has been systematically demonstrated in a series of small-molecule acceptors where the HOMO and LUMO levels decreased with an increasing number of fluorine atoms. frontiersin.org This stabilization of the frontier molecular orbitals can enhance the air stability of n-type semiconductors and tune the energy levels for specific applications, such as in organic solar cells or flow batteries. frontiersin.orggoogle.com

Table 2: Electrochemical Properties of Selected Fluorinated Benzothiophene Derivatives

Compound HOMO (eV) LUMO (eV) Method Reference
BT-IC -5.55 -3.88 CV frontiersin.org
BT-F -5.57 -3.97 CV frontiersin.org
BT-2F -5.60 -4.00 CV frontiersin.org
1a (fluorinated BBBT) - -2.81 CV uky.edu
1b (fluorinated BBBT) - -3.20 CV uky.edu
1c (fluorinated BBBT) - -2.62 CV uky.edu
ADT-TES-F -5.35 -3.05 DPV oregonstate.edu

Note: BT-IC, BT-F, and BT-2F are complex small-molecule acceptors containing a benzothiophene moiety. 1a, 1b, and 1c are highly fluorinated benzobisbenzothiophenes (BBBT). ADT-TES-F is a fluorinated anthradithiophene derivative. C8O-BTBT-OC8 is a dialkoxy-substituted BTBT derivative. DPV stands for Differential Pulse Voltammetry, and UPS for Ultraviolet Photoelectron Spectroscopy.

The reversibility of the redox waves in a cyclic voltammogram provides information about the chemical stability of the oxidized and reduced species. als-japan.com Highly reversible redox processes are desirable for applications such as rechargeable batteries and stable transistors. google.com

Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 1 Benzothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for computational chemists, balancing accuracy with computational efficiency. nih.gov It is employed to determine the electronic ground state properties of molecules by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. nih.govcflamant.com For molecules in the benzothiophene (B83047) family, DFT methods have been successfully used to elucidate reaction mechanisms and predict various properties. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. rsc.org For aromatic systems like 4,6-Difluoro-1-benzothiophene, the planarity of the molecule is a key feature. DFT calculations, often using basis sets like 6-31G(d,p) or 6-311G(d,p) with functionals such as B3LYP or M06, can predict bond lengths and angles with high accuracy. rsc.orgresearchgate.net Studies on related molecules, such as other substituted phenols and benzothiophene dimers, demonstrate that these methods reliably reproduce experimental structures. acs.orgsemanticscholar.org The optimized geometry is crucial as all other electronic properties are calculated from this stable conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (2,6-dichloro-4-fluoro phenol) Calculated via DFT/B3LYP/6-311+G(d,p) (Note: This data is for a related molecule to illustrate typical computational outputs.)

ParameterBond Length (Å) / Bond Angle (°)
C-C1.38 - 1.40
C-Cl1.74
C-F1.36
C-O1.35
O-H0.96
C-C-C118.5 - 121.5
C-C-Cl119.5
C-C-F118.4
Data sourced from a computational study on 2,6-dichloro-4-fluoro phenol to exemplify typical results. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govutm.my

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower stability. libretexts.orgnih.gov In this compound, the fluorine atoms, being highly electronegative, are expected to lower the energies of both the HOMO and LUMO. mdpi.com The distribution of these orbitals is also informative; typically in benzothiophene derivatives, the HOMO and LUMO are distributed across the π-conjugated system, facilitating intramolecular charge transfer (ICT) upon excitation. rsc.org

Table 2: Representative FMO Data for Benzothiophene-Based Molecules Calculated via DFT (Note: This data is for related molecules to illustrate typical computational outputs.)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
DBTR-5.937-2.8673.070
DBTD1-5.177-2.6802.497
DBTD2-5.041-2.6822.359
PYFR-5.455-2.1643.291
PYFD1-5.715-3.6412.074
Data sourced from computational studies on dibenzothiophene-based (DBT) and pyreno-based (PYF) compounds. rsc.orgacs.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution and bonding within a molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which correspond closely to the familiar Lewis structure representation. uni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. acs.org It plots the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution and highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net

Different colors on the MEP surface represent varying potential values. Typically, red areas signify regions of most negative potential (electron-rich), which are attractive to electrophiles. acs.org Blue areas indicate regions of most positive potential (electron-poor), which are susceptible to attack by nucleophiles. researchgate.net For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative fluorine atoms and the sulfur atom's lone pairs. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the benzene (B151609) ring. This mapping provides a clear guide to the molecule's intermolecular interaction sites. mdpi.comacs.org

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. acs.orgresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. rsc.org

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. acs.orgdergipark.org.tr

These parameters provide a quantitative basis for comparing the reactivity of different molecules. frontiersin.org

Table 3: Representative Global Reactivity Descriptors for Benzothiophene-Dione Dyes Calculated via DFT (Note: This data is for related molecules to illustrate typical computational outputs.)

DescriptorBDD1BDD2BDD3BDD4BDD5
Ionization Potential (IP) (eV)5.462.583.324.113.99
Electron Affinity (EA) (eV)0.32-0.25-0.110.130.08
Electronegativity (χ) (eV)2.611.251.582.122.03
Global Hardness (η) (eV)2.941.331.611.991.95
Softness (σ) (eV)0.180.450.310.250.26
Electrophilicity Index (ω) (eV)0.380.170.210.310.29
Data sourced from a computational study on newly designed benzo[1,2-b:4,5-b']dithiophene-4,8-dione-based dyes (BDD1–BDD5). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method used to investigate the properties of electronic excited states. cflamant.comresearchgate.net TD-DFT is widely used to simulate the absorption spectra of molecules by calculating the vertical excitation energies required to promote an electron from an occupied orbital to a virtual orbital. researchgate.netpsicode.org

The output of a TD-DFT calculation includes the excitation energies (which correspond to the position of absorption peaks, λmax) and the oscillator strengths (which relate to the intensity of the absorption). core.ac.uk The analysis of the orbitals involved in these electronic transitions (e.g., HOMO→LUMO) provides insight into the nature of the excited state, such as whether it involves a localized excitation or an intramolecular charge transfer (ICT). core.ac.uk These calculations are fundamental for understanding the photophysical behavior of this compound and predicting its potential use in optoelectronic applications. researchgate.net

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level. For this compound, theoretical studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a detailed understanding of its reactivity.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. rsc.orgnobelprize.org The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene. mdpi.commdpi.comchemrxiv.org For a substrate like this compound, computational studies, particularly using Density Functional Theory (DFT), can illuminate the intricate steps of the catalytic cycle.

The generally accepted mechanism for the Heck reaction involves several key steps: oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. chemrxiv.org Computational modeling can provide the geometries and energies of the intermediates and transition states for each of these steps.

A computational study on palladium insertion into aryl carbon-fluorine bonds has shown that the process can occur via a concerted oxidative addition. ic.ac.uk For fluorinated substrates, the high strength of the C-F bond presents a significant activation barrier. DFT calculations can quantify this barrier and explore how ligand design and reaction conditions can lower it. For example, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium center is a common strategy to facilitate the oxidative addition step. Computational studies on other palladium-catalyzed reactions have highlighted the importance of the ligand environment in tuning the reactivity and selectivity of the catalyst. mdpi.comnih.gov

Table 1: Hypothetical Calculated Energy Profile for a Heck-type Reaction of this compound

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
1Pd(0)L2 + this compound-X0.0
2Oxidative Addition TS+18.5
3Pd(II) Aryl Complex-5.2
4Alkene Coordination-2.1
5Migratory Insertion TS+12.3
6Pd(II) Alkyl Complex-10.8
7β-Hydride Elimination TS+5.7
8Product Complex-15.4

Note: This table is illustrative and based on general knowledge of Heck reaction mechanisms. Actual values would require specific DFT calculations for this compound.

Arynes are highly reactive intermediates that can be generated from aryl halides or triflates under strong basic conditions. The formation of a benzothienylyne from this compound would create a highly strained and electrophilic triple bond within the heterocyclic ring system. Computational methods are essential for studying the structure and reactivity of such transient species.

DFT calculations can predict the relative stability of different possible aryne isomers that could be formed from this compound. The elimination of a proton and a leaving group can, in principle, occur at different positions, and computational analysis can determine the most likely pathway by calculating the activation energies for each possibility.

Once formed, the reactivity of the aryne intermediate is of great interest. Nucleophilic addition to the aryne is a common reaction, and computational models can predict the regioselectivity of this addition. beilstein-journals.org The fluorine substituents on the aromatic ring will exert strong electronic effects, influencing the polarization of the aryne triple bond and directing the incoming nucleophile to a specific carbon atom.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient processes. DFT calculations have become an indispensable tool for unraveling the complex mechanisms of these reactions. researchgate.netfigshare.comsioc-journal.cn For benzothiophene derivatives, domino reactions have been used to construct complex fused heterocyclic systems. nih.gov

A DFT study of a domino reaction to synthesize functionalized benzothiophenes can reveal the step-by-step mechanism, including the initial nucleophilic attack, subsequent cyclization, and any rearrangement steps. By calculating the free energy profile of the entire reaction cascade, researchers can identify the rate-determining step and understand the factors that control the stereochemistry and regiochemistry of the final product. While specific studies on this compound are not prevalent, the methodologies are well-established. For instance, in the synthesis of other functionalized benzothiophenes, DFT has been used to elucidate the mechanism of Friedlander-type reactions. nih.gov

Computational Analysis of Intermolecular Interactions and Noncovalent Binding

The study of intermolecular interactions is crucial for understanding the solid-state packing of molecular crystals, which in turn influences material properties such as charge transport in organic semiconductors. Noncovalent interactions, including π-π stacking, hydrogen bonding, and halogen bonding, dictate the supramolecular architecture. frontiersin.orgfrontiersin.org

For this compound, computational methods can be used to analyze the nature and strength of its intermolecular interactions. DFT methods, especially those augmented with dispersion corrections (DFT-D), are widely used for this purpose as they can accurately model the van der Waals forces that are critical in these interactions. nih.govarxiv.orgchemrxiv.orgrsc.org

Analysis of the electrostatic potential surface of this compound can reveal the electron-rich and electron-poor regions of the molecule, predicting how molecules will interact with each other. The fluorine atoms, being highly electronegative, create regions of negative electrostatic potential, while also influencing the π-system of the benzothiophene core. This can lead to specific intermolecular interactions, such as C-H···F hydrogen bonds or interactions involving the sulfur atom.

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful computational method that can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a detailed picture of the forces driving the self-assembly of this compound molecules.

Table 2: Illustrative SAPT Decomposition of Interaction Energy for a this compound Dimer

Interaction ComponentEnergy (kcal/mol)
Electrostatics-3.5
Exchange+5.2
Induction-1.8
Dispersion-4.1
Total Interaction Energy -4.2

Note: This table is a hypothetical example. The actual values depend on the specific geometry of the dimer and the level of theory used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides highly valuable tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. q-chem.com

For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netuni-bonn.de The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. For fluorinated aromatic compounds, specific scaling factors can be applied to the calculated values to achieve better agreement with experimental data. nih.gov This is particularly useful for assigning signals in complex spectra where multiple fluorine atoms are present. The CASCADE (ChemicAl Shift CAlculation with DEep learning) tool is an example of a modern approach that uses neural networks to predict chemical shifts with high accuracy. colostate.edu

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be calculated computationally. faccts.devasp.at A frequency calculation is often performed after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov These predicted spectra can be compared with experimental spectra to confirm the identity and purity of a synthesized compound.

Table 3: Predicted Spectroscopic Data for this compound

ParameterNucleus/BondPredicted Value
¹³C NMR Chemical ShiftC4~158 ppm (attached to F)
¹³C NMR Chemical ShiftC6~160 ppm (attached to F)
¹⁹F NMR Chemical ShiftF4~ -115 ppm
¹⁹F NMR Chemical ShiftF6~ -110 ppm
Vibrational FrequencyC-F Stretch~1250 cm⁻¹
Vibrational FrequencyAromatic C=C Stretch~1600 cm⁻¹

Note: These values are illustrative estimates based on general trends for fluorinated aromatic compounds and require specific calculations for accurate prediction.

Research on Derivatives and Advanced Applications of Fluorinated Benzothiophenes

Integration into Organic Electronic Materials and Devices

Fluorinated benzothiophene (B83047) derivatives have emerged as promising building blocks for a variety of organic electronic devices due to their enhanced stability, and tunable optoelectronic properties. The electron-withdrawing nature of fluorine atoms generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can improve air stability and facilitate electron injection in n-type materials.

Derivatives of benzothiophene, particularly those based on the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) core, are well-regarded for their high charge carrier mobility in Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms is a recognized strategy for developing air-stable n-channel organic semiconductors. While specific performance data for OFETs based directly on 4,6-Difluoro-1-benzothiophene were not prominent in the reviewed literature, the principles of fluorination suggest its potential in creating stable and efficient semiconductor materials. The molecular packing in the solid state, which is crucial for efficient charge transport, can be significantly influenced by fluorine substitution, potentially leading to enhanced device performance.

In the realm of solar energy conversion, fluorinated benzothiophene derivatives have been explored as components of the active layer in Organic Photovoltaic Cells (OPCs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The fluorination of the polymer backbone in OPCs can lower both HOMO and LUMO energy levels, which can lead to higher open-circuit voltages (Voc). Furthermore, increasing the fluorine content in copolymers has been shown to improve power conversion efficiency (PCE) by promoting more balanced charge transport and optimizing the morphology of the active layer. acs.org For instance, a study on thienothiophene-benzodithiophene copolymers demonstrated that the device with the highest fluorine content achieved a PCE of 8.75%. acs.org

In DSSCs, organic dyes containing fluorinated thiophene (B33073) linkers have been synthesized and evaluated. The presence of electron-withdrawing fluorine substituents near the electron-acceptor part of the dye can facilitate more efficient intramolecular charge transfer. rsc.org Research on D–π–A′–π–A organic dyes, where a difluorobenzothiadiazole unit acts as an auxiliary acceptor, has shown that fluorination can strengthen the electron-withdrawing ability, potentially leading to a broader light absorption range. researchgate.net However, the same study also noted that this modification could lead to a blue-shift in the absorption spectrum and a slightly lower PCE compared to the non-fluorinated analogue under certain conditions. researchgate.net

Device Type Fluorinated Component Key Finding Performance Metric
OPCThienothiophene-benzodithiophene copolymerIncreased fluorine content improved PCE. acs.orgPCE: 8.75% acs.org
DSSCThienyl–o-fluoro-phenyl substituted dyeEnhanced solar-energy-to-electricity conversion. rsc.orgImproved efficiency rsc.org
DSSCDifluorobenzothiadiazole auxiliary acceptorStrengthened electron-withdrawing ability. researchgate.netPCE: 8.6% researchgate.net

Benzothiophene derivatives are also utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). The fusion of acridine (B1665455) and benzothiophene has been used to create novel hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. In one study, a device based on a benzothiophene-acridine donor achieved a maximum external quantum efficiency (EQE) of 25.6%. rsc.org Another research effort on thienothiophene-based emitters for solution-processed OLEDs reported a device with a maximum EQE of 4.61%. beilstein-journals.org While these examples showcase the potential of the broader class of benzothiophene derivatives, specific research focusing on this compound in OLEDs is less documented in the available literature. The introduction of fluorine could, in principle, be used to tune the emission color and improve the stability of OLED emitters.

Device Type Benzothiophene-based Material Maximum EQE (%)
TADF OLEDBenzothiophene-acridine hybrid donor rsc.org25.6 rsc.org
Solution-processed OLEDThienothiophene-based emitter beilstein-journals.org4.61 beilstein-journals.org

The relationship between the molecular structure of fluorinated benzothiophenes and their resulting electronic properties is a critical area of investigation. The number and position of fluorine atoms can significantly alter the electronic structure and charge transport properties. Theoretical studies have shown that introducing electron-withdrawing fluorine atoms to fused thiophene derivatives can decrease the HOMO–LUMO gap, which is beneficial for conductivity.

The crystal packing of these materials is a key determinant of their charge transport capabilities. The identification of different polymorphs in thin films of benzothiophene derivatives and understanding their thermal stability is crucial for optimizing device performance, as molecular packing at the interface directly impacts charge carrier mobility in OFETs. rsc.org The charge transport in organic semiconductors is often described by a thermally activated model, where mobility is dependent on temperature. aps.org However, at very low temperatures, deviations from this behavior can occur, suggesting other transport mechanisms may be at play. aps.org

Exploration in Nonlinear Optics (NLO) Applications

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. The design of molecules with large hyperpolarizabilities is a key goal in this field.

The NLO response of organic molecules can be enhanced by creating a strong intramolecular charge transfer (ICT) character. This is typically achieved by connecting electron-donating and electron-withdrawing groups through a π-conjugated bridge. The introduction of fluorine atoms, being strongly electronegative, can serve to enhance the electron-accepting nature of a molecular fragment, thereby increasing the ICT and the resulting hyperpolarizability.

Theoretical studies on various organic chromophores have shown that modifying acceptor groups with different substituents can significantly tune the NLO response. For instance, research on non-fullerene acceptor-based compounds demonstrated that strategic design could lead to promising NLO properties. nih.gov While direct experimental data on the NLO properties of this compound is scarce in the reviewed literature, the fundamental principles of NLO material design suggest that its fluorinated benzene (B151609) ring could act as a modest electron-withdrawing component in a larger D-π-A chromophore, contributing to an enhanced NLO response. The extension of the π-conjugated system is another critical factor in increasing hyperpolarizability.

Formation of Charge Transfer Complexes for NLO Properties

The design of molecules with significant nonlinear optical (NLO) properties is a field of intense research, driven by potential applications in optoelectronics and photonics. A key strategy in this area is the formation of charge-transfer (CT) complexes, where an electron-donating molecule is paired with an electron-accepting molecule. This interaction can lead to a substantial enhancement of the second-order NLO response.

While direct studies on this compound in this context are not extensively documented, research on analogous benzothiophene derivatives provides a strong basis for its potential. For instance, charge-transfer complexes of benzothienobenzothiophene derivatives with fluorinated 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) acceptors have been synthesized and characterized. The degree of charge transfer, a critical parameter for NLO activity, is influenced by the electron-donating ability of the benzothiophene core and the electron-accepting strength of the TCNQ derivative.

The presence of two fluorine atoms in the 4 and 6 positions of the benzothiophene ring in this compound would significantly influence its electronic properties. Fluorine is a strongly electronegative atom, and its substitution on the benzene ring would modulate the electron density of the entire π-system. This modulation is crucial for tuning the charge-transfer characteristics of the molecule when it interacts with a suitable electron acceptor. It is hypothesized that the electron-withdrawing nature of the fluorine atoms could enhance the stability of the charge-separated state in a CT complex, a desirable feature for NLO materials.

Further research into the synthesis and characterization of charge-transfer complexes involving this compound with various electron acceptors is warranted to fully explore its NLO potential.

Development as Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings, such as benzothiophene, into the molecular structure of calamitic (rod-shaped) liquid crystals can significantly influence their mesomorphic properties. The benzothiophene core can impart rigidity and linearity to the molecule, which are essential for the formation of liquid crystalline phases.

Fluorine substitution plays a crucial role in the design of modern liquid crystal materials. The introduction of fluorine atoms can alter key properties such as dielectric anisotropy, birefringence, and viscosity. google.com Specifically, lateral fluorine substitution can increase the molecular dipole moment, which is beneficial for creating materials with a high dielectric anisotropy, a key parameter for display applications.

While there is no specific literature on liquid crystals derived directly from this compound, studies on other fluorinated benzothiophene derivatives and related heterocyclic systems provide valuable insights. For example, the position of the benzothiophene unit within the molecular structure and the nature of the terminal groups have been shown to dictate the type of liquid crystalline phase (e.g., nematic, smectic). It is anticipated that the difluoro substitution in this compound could be strategically utilized to fine-tune the mesomorphic behavior of potential liquid crystal candidates derived from this scaffold.

Strategic Synthesis of Bioactive Analogues for Medicinal Chemistry Research (focusing on chemical design and synthetic methodologies)

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and biologically active compounds. The incorporation of fluorine into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and bioavailability.

Design of Fluorinated Benzothiophene Scaffolds for Diverse Chemical Libraries

The design of chemical libraries based on a common scaffold is a powerful approach in drug discovery for exploring a wide range of chemical space and identifying new bioactive molecules. The this compound core represents an attractive scaffold for the construction of such libraries. The presence of two fluorine atoms provides specific electronic properties and potential metabolic blocking sites, which can be advantageous in drug design.

A patent for 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors mentions the synthesis of ethyl 3-amino-4,6-difluoro-1-benzothiophene-2-carboxylate as an intermediate. This highlights the utility of the 4,6-difluorobenzothiophene scaffold in the synthesis of potentially bioactive compounds. The design of libraries around this core would involve the systematic variation of substituents at different positions of the benzothiophene ring system to generate a diverse set of analogues for biological screening.

Methodologies for Diverse Functionalization and Derivatization

The development of efficient and versatile synthetic methodologies for the functionalization and derivatization of the this compound scaffold is crucial for its application in medicinal chemistry. Various synthetic strategies developed for benzothiophenes, in general, can be adapted for this specific fluorinated analogue.

Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for introducing a wide range of substituents onto the benzothiophene ring. These reactions could be employed to attach aryl, alkyl, or other functional groups to the 2-, 3-, 5-, or 7-positions of the this compound core. Furthermore, electrophilic substitution reactions can be used to introduce functional groups at specific positions, with the directing effects of the fluorine atoms and the sulfur heteroatom influencing the regioselectivity of these reactions.

A novel and efficient method for the synthesis of difluoroalkylated benzothiophene derivatives has been established via a palladium-catalyzed cascade difluoroalkylation and arylation of 1,6-enynes. While this method produces a different type of fluorinated benzothiophene, the principles of palladium catalysis can be applied to the functionalization of the this compound core.

Role as Key Building Blocks in Complex Organic Synthesis

Fluorinated heterocyclic compounds are valuable building blocks in organic synthesis, allowing for the introduction of fluorine-containing moieties into more complex target molecules. The this compound unit can serve as a key building block to impart the specific physicochemical properties associated with this fluorinated scaffold into larger molecules.

For example, derivatives of this compound could be synthesized with reactive functional groups, such as boronic acids, halides, or triflates. These functionalized derivatives can then participate in a variety of coupling reactions to be incorporated into larger molecular architectures, including polymers, dendrimers, or complex natural product analogues. The synthesis of difluoroalkylated benzofuran, benzothiophene, and indole (B1671886) derivatives via palladium-catalyzed reactions demonstrates the utility of fluorinated building blocks in constructing complex heterocyclic systems.

The strategic use of this compound as a building block can lead to the development of new materials with tailored electronic, optical, or biological properties.

Conclusion and Future Research Directions

Summary of Key Advancements in 4,6-Difluoro-1-benzothiophene Research

Research into this compound and its fluorinated analogues has been marked by significant progress, primarily in the development of sophisticated synthetic methodologies and the exploration of their applications in functional materials and medicinal chemistry.

Key advancements have focused on creating efficient and versatile synthetic pathways. For instance, palladium-catalyzed cascade reactions have been established as a novel and efficient method for producing difluoroalkylated benzothiophene (B83047) derivatives under mild conditions with a broad substrate scope. acs.org Another significant development is the use of domino reaction protocols, which allow for the synthesis of extensive libraries of functionalized benzothiophenes. nih.gov These libraries are invaluable for screening potential therapeutic agents. In the realm of materials science, a major breakthrough has been the synthesis of fluorinated polythienothiophene-co-benzodithiophenes, where systematic studies have detailed how the degree and position of fluorination can precisely tune the electronic properties and performance of polymer solar cells. acs.org The power of fluorination to lower both HOMO and LUMO energy levels has been a recurring theme, enhancing the efficiency of photovoltaic devices. acs.org Furthermore, visible-light photocatalysis has emerged as a mild and powerful tool for the regioselective synthesis of substituted benzothiophenes, avoiding the need for metal catalysts and high temperatures. acs.org

These synthetic innovations have enabled the exploration of fluorinated benzothiophenes in various applications. Their unique electronic characteristics make them promising candidates for organic semiconductors and nonlinear optical (NLO) materials. bohrium.com In medicinal chemistry, the benzothiophene scaffold is a recognized privileged structure, and fluorination is a key strategy to enhance the pharmacological profile of drug candidates, including metabolic stability and target affinity. rsc.orgsemanticscholar.orgrsc.org

Table 1: Key Research Advancements in Fluorinated Benzothiophenes
Advancement AreaDescription of AdvancementKey FindingsReference
Synthetic MethodologyDevelopment of palladium-catalyzed cascade difluoroalkylation and arylation of 1,6-enynes.Provides an efficient, mild, and versatile route to various difluoroalkylated benzofuran, benzothiophene, and indole (B1671886) derivatives. acs.org
Synthetic MethodologyUse of domino reaction protocols to synthesize libraries of functionalized benzothiophenes.Enables rapid generation of diverse molecules for screening as potential therapeutic agents, including cytotoxic and antibacterial compounds. nih.gov
Materials ScienceSynthesis and characterization of fluorinated polythienothiophene-co-benzodithiophenes for solar cells.Demonstrated that fluorination lowers HOMO/LUMO levels, widens the bandgap, and significantly improves power conversion efficiency in polymer solar cells. acs.org
Synthetic MethodologyVisible-light photocatalytic synthesis of benzothiophenes from diazonium salts and alkynes.A metal-free, regioselective method that operates under mild conditions (green light) to produce a wide range of substituted benzothiophenes. acs.org
Medicinal ChemistryDesign and synthesis of benzofuran/benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B (PTP1B).Identified potent and selective inhibitors with in vivo antihyperglycemic activity, demonstrating the therapeutic potential of the scaffold. acs.org

Identification of Emerging Trends and Unexplored Avenues in Fluorinated Benzothiophene Chemistry

The chemistry of fluorinated benzothiophenes is evolving rapidly, driven by the demand for new materials and medicines. A clear emerging trend is the precise tuning of optoelectronic properties through "fluorine engineering." Researchers are moving beyond simple fluorination to strategically placing fluorine atoms on the benzothiophene core and its derivatives to meticulously control frontier molecular orbital (HOMO/LUMO) energy levels. acs.orgbohrium.commdpi.com This allows for the rational design of organic semiconductors for applications in transistors and photovoltaics with enhanced performance and stability. acs.orgacs.org

Another significant trend is the increasing sophistication of synthetic methods. There is a clear shift towards catalytic C–H bond functionalization, direct arylation, and photocatalysis, which offer more atom-economical and environmentally benign routes to complex benzothiophene derivatives compared to traditional multi-step syntheses. acs.orgrsc.orgresearchgate.net These methods provide powerful tools for late-stage functionalization, which is highly valuable in drug discovery programs. rsc.org

Despite this progress, several avenues remain largely unexplored. One of the most exciting is the field of catalytic asymmetric dearomatization (CADA). Applying CADA reactions to benzothiophene substrates via fluorination could provide access to novel, chiral, three-dimensional scaffolds that are currently difficult to synthesize. mdpi.comnih.gov Such complex molecules are of high interest for developing new classes of drugs. Similarly, the integration of enzymatic or photoenzymatic methods for the stereoselective incorporation of fluorine into the benzothiophene framework is a nascent but highly promising field that could offer unparalleled selectivity. nih.gov

Furthermore, while the effects of fluorination on polymers are being studied, there is a lack of systematic research on how specific substitution patterns on the fundamental benzothiophene core, such as the 4,6-difluoro arrangement, influence its intrinsic physicochemical and biological properties. A comprehensive investigation into the structure-property relationships of isomers like 4,6-, 5,7-, and 4,7-difluorobenzothiophene could uncover unique characteristics and guide the design of next-generation molecules.

Potential Impact on Next-Generation Functional Materials and Chemical Transformations

The continued exploration of this compound and related structures is poised to have a substantial impact on the development of next-generation technologies. In the field of functional materials, these compounds represent key building blocks for advanced organic electronics. The stability of the C-F bond and the electron-withdrawing nature of fluorine can lead to materials with high charge carrier mobility, improved air stability, and desirable molecular packing—all critical parameters for high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. mdpi.comacs.orgresearchgate.net The specific 4,6-difluoro substitution pattern may offer a unique electronic profile, potentially leading to materials with superior p-type semiconducting properties.

In the domain of chemical transformations, the pursuit of efficient syntheses for molecules like this compound drives innovation in synthetic chemistry. The development of novel catalytic systems and reaction conditions required for their synthesis expands the toolkit available to chemists. acs.orgtandfonline.com These new methods can then be applied to a broader range of heterocyclic systems. As these fluorinated benzothiophene synthons become more accessible, they will serve as versatile platforms for creating complex molecular architectures through further functionalization. This will accelerate the discovery of new bioactive compounds and materials by enabling the rapid and efficient diversification of this privileged heterocyclic core. nih.govrsc.org Ultimately, research into this specific class of compounds contributes to the broader goals of creating more efficient electronic devices and developing novel therapeutics to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Difluoro-1-benzothiophene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves halogenation of benzothiophene derivatives using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Key steps include controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR (δ -110 to -120 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR to confirm substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion validation.
  • X-ray Diffraction : For crystallographic confirmation of the fused-ring structure and fluorine positioning.
  • HPLC-PDA : To assess purity (>98%) and detect trace impurities .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Emergency Response : In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation for delayed symptoms (e.g., respiratory irritation) .

Q. How is this compound utilized in organic electronic materials?

  • Methodological Answer : Its electron-deficient structure enhances charge transport in organic semiconductors. Researchers functionalize it via Suzuki coupling to attach electron-withdrawing groups (e.g., cyano, nitro) for use in OLEDs or OFETs. Electrochemical characterization (cyclic voltammetry) determines HOMO/LUMO levels, while DFT calculations model charge distribution .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) vs. nickel-based systems for cross-coupling reactions.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for fluorination efficiency.
  • Reaction Time/Temperature : Use Design of Experiments (DoE) to identify optimal conditions (e.g., 12 hours at 80°C vs. 24 hours at 60°C).
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in reported electronic properties of this compound-based materials?

  • Methodological Answer :

  • Batch Analysis : Compare purity levels (HPLC) across studies to identify impurities affecting conductivity.
  • Crystallinity Control : Use DSC/XRD to assess how crystalline vs. amorphous phases influence charge mobility.
  • Environmental Factors : Replicate experiments under controlled humidity/temperature to isolate degradation effects .

Q. How do substituent positions (4- vs. 6-fluoro) impact the reactivity of benzothiophene derivatives?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare electron density at C4 vs. C6.
  • Kinetic Studies : Monitor reaction rates in nucleophilic aromatic substitution (e.g., with NaOMe) to quantify positional reactivity.
  • Spectroscopic Probes : Use 19F^{19}\text{F} NMR chemical shifts to infer electronic environments .

Q. What methodological frameworks are recommended for studying degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Accelerated Aging : Expose samples to UV light (λ = 254 nm) and analyze degradation products via LC-MS.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled derivatives to trace bond cleavage mechanisms.
  • Ecotoxicity Assays : Evaluate microbial degradation (e.g., Pseudomonas spp.) in simulated soil/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.